molecular formula C12H8N2O2S B13943437 3H-Thieno[2,3-d]imidazole-5-carboxylic acid, 3-phenyl- CAS No. 62260-55-3

3H-Thieno[2,3-d]imidazole-5-carboxylic acid, 3-phenyl-

Cat. No.: B13943437
CAS No.: 62260-55-3
M. Wt: 244.27 g/mol
InChI Key: BYFRSOOMLKESFK-UHFFFAOYSA-N
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Description

3H-Thieno[2,3-d]imidazole-5-carboxylic acid, 3-phenyl- is a heterocyclic compound that features a fused thieno-imidazole ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Thieno[2,3-d]imidazole-5-carboxylic acid, 3-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with α-haloketones, followed by cyclization to form the thieno-imidazole core. The reaction conditions often require the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3H-Thieno[2,3-d]imidazole-5-carboxylic acid, 3-phenyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

3H-Thieno[2,3-d]imidazole-5-carboxylic acid, 3-phenyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3H-Thieno[2,3-d]imidazole-5-carboxylic acid, 3-phenyl- involves its interaction with specific molecular targets. It may act by inhibiting enzymes or modulating receptor activity, thereby affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3H-Thieno[2,3-d]imidazole-5-carboxylic acid, 3-phenyl- is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms in the fused ring system. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

62260-55-3

Molecular Formula

C12H8N2O2S

Molecular Weight

244.27 g/mol

IUPAC Name

3-phenylthieno[2,3-d]imidazole-5-carboxylic acid

InChI

InChI=1S/C12H8N2O2S/c15-12(16)10-6-9-11(17-10)14(7-13-9)8-4-2-1-3-5-8/h1-7H,(H,15,16)

InChI Key

BYFRSOOMLKESFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=NC3=C2SC(=C3)C(=O)O

Origin of Product

United States

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